

# Application Notes: GSK8573 as a Negative Control in Chromatin Immunoprecipitation (ChIP) Studies

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## Compound of Interest

Compound Name: GSK8573

Cat. No.: B607867

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

**GSK8573** is a chemical probe designed as an inactive control for GSK2801, a potent and selective inhibitor of the BAZ2A and BAZ2B bromodomains. In epigenetic research, particularly in Chromatin Immunoprecipitation (ChIP) studies, it is crucial to differentiate the specific effects of a chemical inhibitor from any off-target or non-specific cellular responses. **GSK8573** serves this purpose by being structurally similar to GSK2801 but lacking significant inhibitory activity against BAZ2A and BAZ2B.[1][2] This allows researchers to attribute any observed changes in protein-DNA interactions in the presence of GSK2801 directly to the inhibition of its intended targets.

While **GSK8573** is inactive against BAZ2A/B, it has been shown to have a binding affinity for BRD9, albeit at a much lower potency than specific BRD9 inhibitors.[1][2] This characteristic should be considered when designing experiments and interpreting results.

## Mechanism of Action and Target Profile

**GSK8573** is intended to be used in parallel with its active counterpart, GSK2801. GSK2801 is an acetyl-lysine competitive inhibitor of the BAZ2A and BAZ2B bromodomains.[1] In contrast, **GSK8573** does not exhibit significant binding to BAZ2A or BAZ2B. Its primary use is to control

for potential off-target effects of the active compound, ensuring that the observed biological phenomena are a direct result of BAZ2A/B inhibition.

## Quantitative Data

The following table summarizes the key binding affinities for **GSK8573** and its active counterpart, GSK2801.

Compound	Target	Assay Type	Binding Constant (Kd)	Reference
GSK8573	BRD9	Binding Assay	1.04 $\mu$ M	
BAZ2A/B	Binding Assay	Inactive		
GSK2801	BAZ2A	Isothermal Titration Calorimetry (ITC)	130 nM	
BAZ2B	Isothermal Titration Calorimetry (ITC)	59 nM		

## Experimental Design Considerations for ChIP

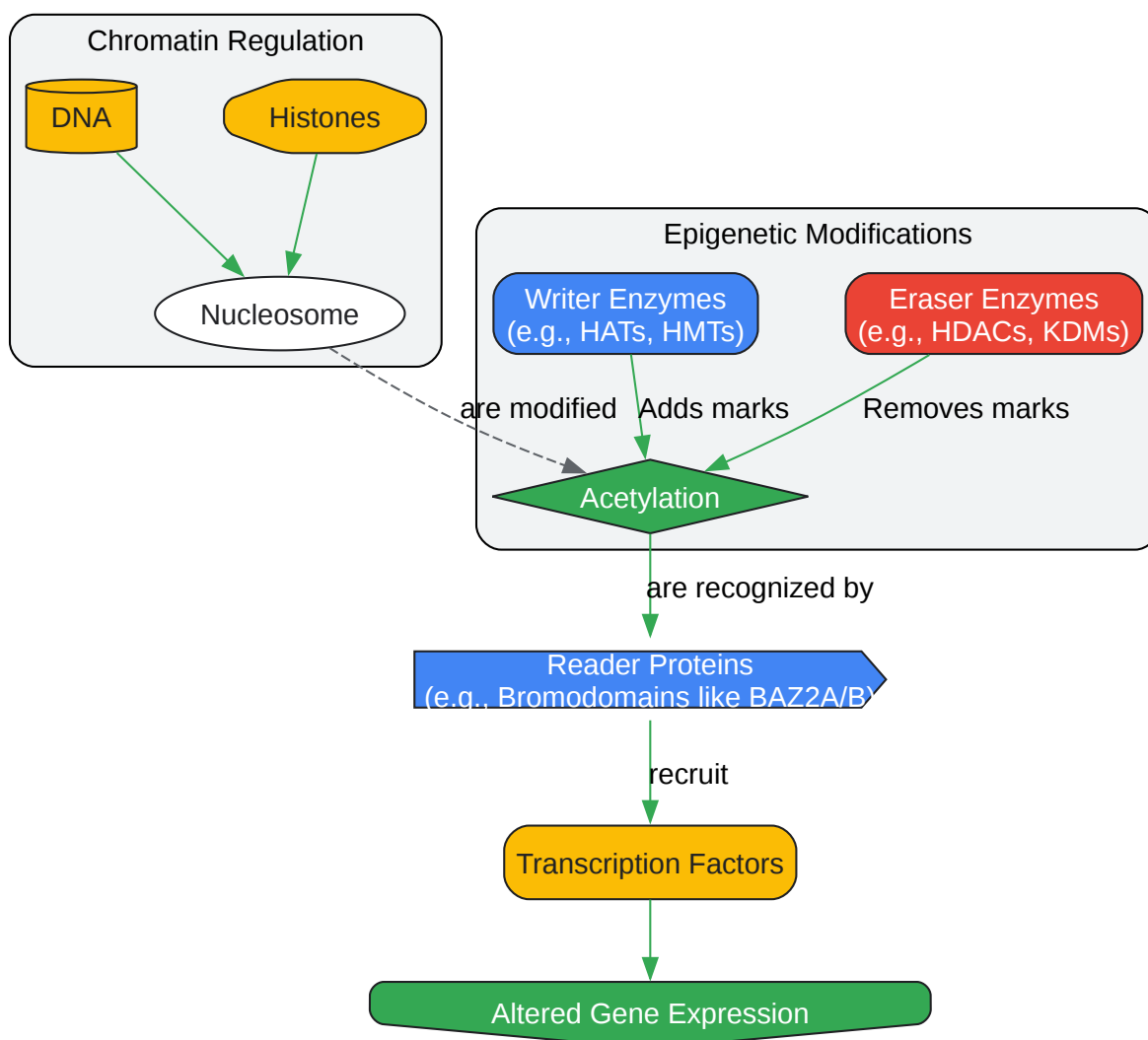
When using **GSK8573** as a control in a ChIP experiment, it is essential to include three parallel treatment groups:

- Vehicle Control: (e.g., DMSO) to establish the baseline of the protein-DNA interaction.
- Active Compound (GSK2801): To test the effect of inhibiting the target (BAZ2A/B).
- Negative Control (**GSK8573**): To control for off-target effects of the chemical scaffold.

A recommended starting concentration for cellular assays is 1  $\mu$ M for both **GSK8573** and GSK2801. However, optimal concentrations should be determined empirically for the specific cell type and experimental conditions.

## Diagrams

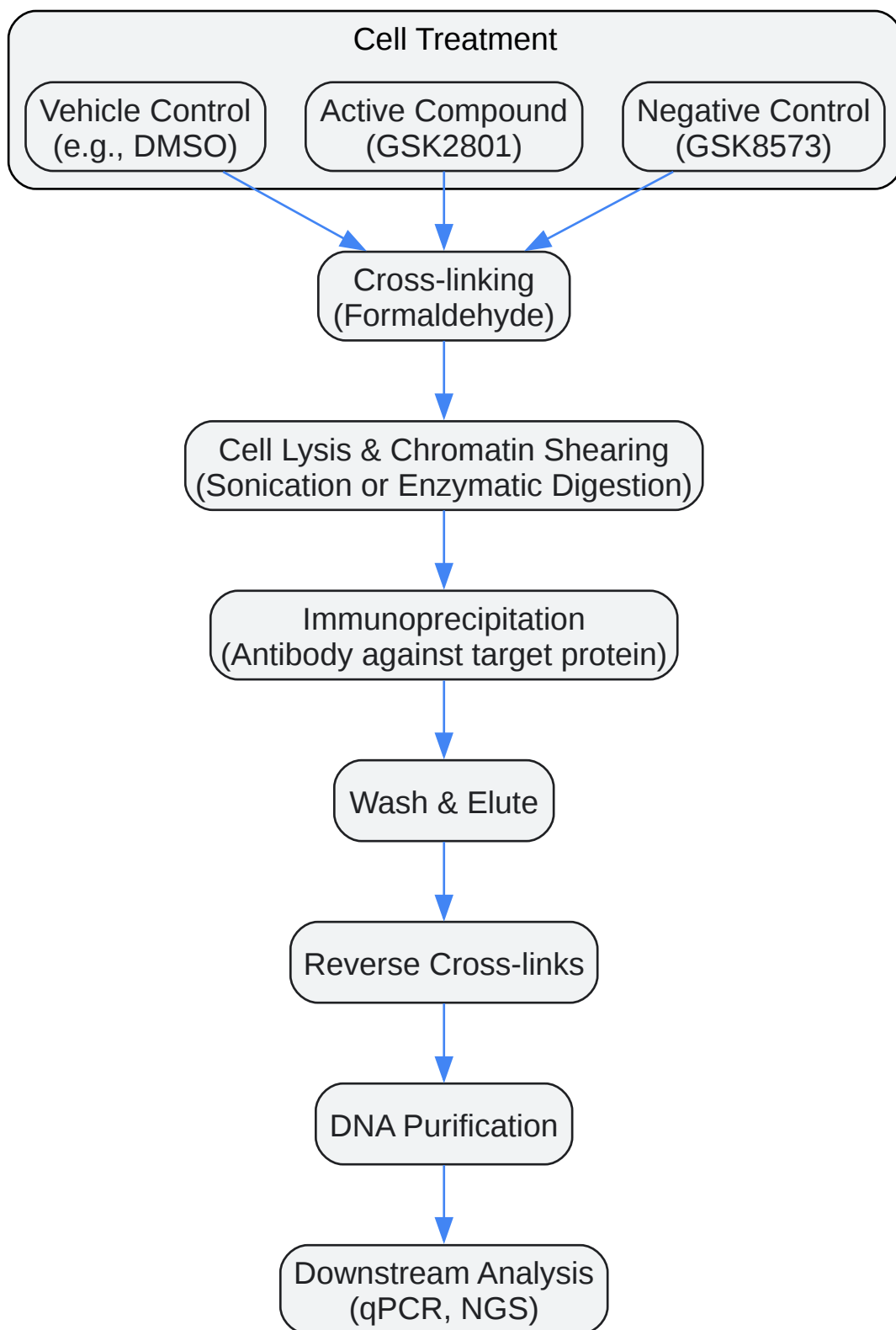
## Signaling Pathway Context



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Caption: Role of epigenetic readers in gene expression.

## Experimental Workflow for ChIP using GSK8573





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- 1. medchemexpress.com [medchemexpress.com]
- 2. Compound GSK8573 - EUBOPEN [gateway.eubopen.org]
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